molecular formula C21H21NO4 B3649114 3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B3649114
M. Wt: 351.4 g/mol
InChI Key: NPINSISKDJOKIZ-UHFFFAOYSA-N
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Description

3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that features an indole moiety, a spirocyclic system, and a dioxaspiro structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the construction of the indole ring followed by the formation of the spirocyclic system. One common method involves the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, cyclization, and spirocyclization .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Scientific Research Applications

3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects. The spirocyclic structure may also contribute to its unique biological properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety but lacks the spirocyclic structure.

    Spiroindoline derivatives: Contain a spirocyclic system but differ in the specific substituents and functional groups.

Uniqueness

3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of an indole moiety and a spirocyclic system, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-[(1-ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-22-14(2)16(15-9-5-6-10-18(15)22)13-17-19(23)25-21(26-20(17)24)11-7-4-8-12-21/h3,5-6,9-10,13H,1,4,7-8,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPINSISKDJOKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C=C)C=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 2
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3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

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